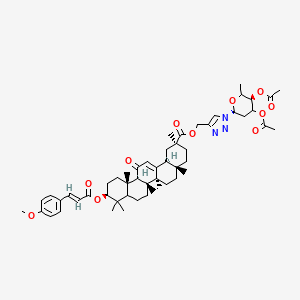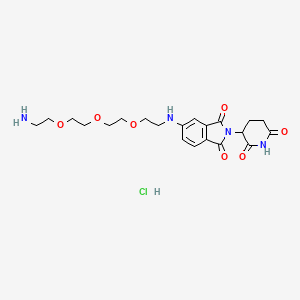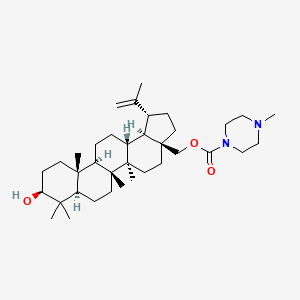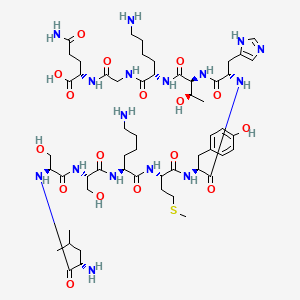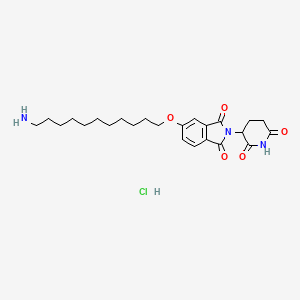
Thalidomide-5-O-C11-NH2 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5-O-C11-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is specifically designed to act as a cereblon ligand, facilitating the recruitment of CRBN protein. It is primarily used in the formation of PROTACs (Proteolysis Targeting Chimeras), which are molecules that can target and degrade specific proteins within cells .
准备方法
Synthetic Routes and Reaction Conditions
Thalidomide-5-O-C11-NH2 (hydrochloride) is synthesized by modifying the thalidomide molecule to include a linker that can connect to a target protein ligandThe reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired modifications are achieved .
Industrial Production Methods
Industrial production of Thalidomide-5-O-C11-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt form .
化学反应分析
Types of Reactions
Thalidomide-5-O-C11-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of Thalidomide-5-O-C11-NH2 (hydrochloride) that can be used for further research and development in the field of PROTACs .
科学研究应用
Thalidomide-5-O-C11-NH2 (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Helps in the study of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents.
作用机制
Thalidomide-5-O-C11-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins, which are then ubiquitinated and subsequently degraded by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining cellular protein homeostasis .
相似化合物的比较
Similar Compounds
Thalidomide-5-O-C12-NH2 (hydrochloride): Similar structure but with a different linker length.
Thalidomide-NH-C5-NH2 (hydrochloride): Another derivative with a different linker and functional group.
Uniqueness
Thalidomide-5-O-C11-NH2 (hydrochloride) is unique due to its specific linker length and functional groups, which provide optimal binding and recruitment of the cereblon protein. This makes it particularly effective in the formation of PROTACs and targeting specific proteins for degradation .
属性
分子式 |
C24H34ClN3O5 |
|---|---|
分子量 |
480.0 g/mol |
IUPAC 名称 |
5-(11-aminoundecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C24H33N3O5.ClH/c25-14-8-6-4-2-1-3-5-7-9-15-32-17-10-11-18-19(16-17)24(31)27(23(18)30)20-12-13-21(28)26-22(20)29;/h10-11,16,20H,1-9,12-15,25H2,(H,26,28,29);1H |
InChI 键 |
XWQGSUYZVUVCPA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


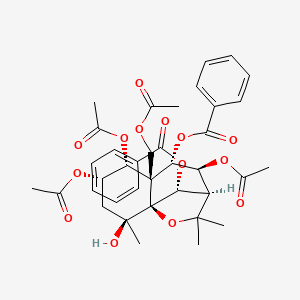
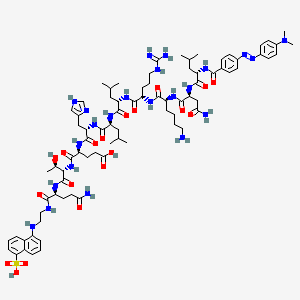

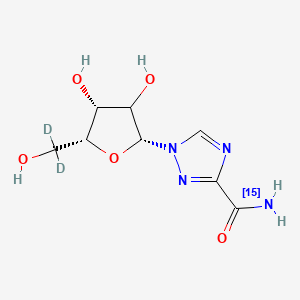

![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)

![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
